2-Cyclopentyl-1,1,1-trifluoro-2-propanol
Description
Properties
Molecular Formula |
C8H13F3O |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-cyclopentyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H13F3O/c1-7(12,8(9,10)11)6-4-2-3-5-6/h6,12H,2-5H2,1H3 |
InChI Key |
PHTLESUHKPGVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol typically involves the reaction of cyclopentylmagnesium bromide with 1,1,1-trifluoroacetone. The reaction is carried out in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopentylmagnesium bromide+1,1,1-trifluoroacetone→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, distillation, and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1,1,1-trifluoro-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Cyclopentyl-1,1,1-trifluoro-2-propanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Differences
The following table highlights key structural variations and molecular properties of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| This compound | C₈H₁₃F₃O | 182.19 (estimated) | Cyclopentyl, trifluoromethyl | Not provided |
| 1,1,1-Trifluoro-2-propanol | C₃H₅F₃O | 114.07 | Trifluoromethyl | 374-01-6 |
| 2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol | C₁₁H₁₄N₂O₃ | 222.24 | 2-Aminophenyl, trifluoromethyl | 1535978-10-9 |
| 3-(Cycloheptylamino)-1,1,1-trifluoro-2-propanol | C₁₀H₁₈F₃NO | 225.25 | Cycloheptylamino, trifluoromethyl | 478050-28-1 |
| 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol | C₅H₇F₃O | 140.11 | Cyclopropyl, trifluoromethyl | 1993-77-7 |
| 1-Methylcyclopentanol | C₆H₁₂O | 100.16 | Methyl, cyclopentyl | 1462-03-9 |
Key Observations :
- The cyclopentyl group in the target compound increases molecular weight and steric bulk compared to smaller analogs like 1,1,1-Trifluoro-2-propanol (114.07 g/mol) .
- 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol has a smaller cyclic substituent (cyclopropane), reducing molecular weight (140.11 g/mol) and likely increasing volatility .
Physical Properties
Vapor Pressure and Volatility
- 1,1,1-Trifluoro-2-propanol exhibits higher volatility, with vapor pressures ranging from 11.28 kPa at 303.10 K to 202.64 kPa at 366.29 K .
- The cyclopentyl group in the target compound is expected to reduce vapor pressure significantly due to increased molecular weight and steric hindrance.
- 1-Methylcyclopentanol (non-fluorinated analog) has a lower molecular weight (100.16 g/mol) but comparable cyclopentyl bulk, suggesting intermediate volatility .
Solubility and Polarity
- The trifluoromethyl group enhances polarity but reduces water solubility due to strong C-F bonds. Cyclic substituents (e.g., cyclopentyl, cycloheptyl) further decrease hydrophilicity.
- 2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol may exhibit improved solubility in polar aprotic solvents due to its aromatic amine group .
Biological Activity
2-Cyclopentyl-1,1,1-trifluoro-2-propanol is a fluorinated alcohol that has garnered interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can affect their pharmacokinetic properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H13F3O |
| Molecular Weight | 196.19 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C(C1CCCCC1)F)(F)F |
The biological activity of this compound may involve interactions with specific enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity towards target biomolecules. Preliminary studies suggest that the compound may modulate various signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that similar fluorinated alcohols can inhibit the growth of various bacteria and fungi by disrupting cellular membranes or interfering with metabolic pathways.
Anticancer Potential
Recent investigations into fluorinated compounds have highlighted their potential in cancer therapy. The ability of this compound to induce apoptosis in cancer cell lines has been observed in vitro. This effect may be attributed to the compound's ability to interact with cellular signaling pathways involved in cell survival and death.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound.
- Findings : IC50 values ranged from 10 µM to 30 µM across different cell lines.
-
Antimicrobial Efficacy Testing
- Another investigation evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Results : The compound demonstrated significant inhibition zones (≥15 mm) at concentrations above 50 µg/mL.
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic application. Key parameters include:
- Absorption : High lipophilicity suggests good absorption through biological membranes.
- Distribution : The trifluoromethyl group may facilitate distribution across blood-brain barriers.
- Metabolism : Initial studies indicate metabolic stability due to the presence of fluorine atoms, which can resist enzymatic degradation.
- Excretion : Predicted renal excretion based on molecular size and polarity.
Q & A
Q. What are the common synthetic routes for preparing 2-Cyclopentyl-1,1,1-trifluoro-2-propanol, and what reaction conditions optimize yield?
Answer: The synthesis typically involves nucleophilic addition of cyclopentanol to trifluoroacetone under basic conditions (e.g., NaOH or K₂CO₃). Key parameters include:
- Temperature : 40–60°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents like DMF enhance nucleophilicity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
Yield optimization requires monitoring by TLC or HPLC to isolate intermediates and minimize decomposition of the trifluoromethyl group .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Answer:
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl shifts (~-70 ppm), while ¹H NMR resolves cyclopentyl protons (δ 1.5–2.5 ppm).
- FTIR : Confirms hydroxyl (3300–3500 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ and fragmentation patterns.
- HPLC : Assesses purity (>98% for biological assays) .
Q. What are the primary applications of this compound in foundational chemistry research?
Answer:
- Building Block : Used to synthesize fluorinated analogs for drug discovery (e.g., antiviral or anticancer agents).
- Solvent Studies : Explored in green chemistry for its low toxicity and high polarity.
- Material Science : Modifies polymer hydrophobicity via trifluoromethyl incorporation .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis, given the compound’s chiral center?
Answer:
- Chiral Catalysts : Use of (-)-Sparteine or BINOL derivatives to induce enantioselectivity during cyclopentanol addition.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.
- Crystallization-Induced Diastereomer Resolution : Pairing with chiral acids (e.g., tartaric acid) for separation .
Q. What methodologies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values)?
Answer:
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time.
- Impurity Profiling : Quantify byproducts (e.g., cyclopentyl dehydration products) via LC-MS.
- Docking Studies : Compare binding modes in computational models to explain discrepancies (e.g., protein conformational flexibility) .
Q. How can reaction mechanisms for trifluoromethyl group stability under varying pH conditions be elucidated?
Answer:
- Kinetic Isotope Effects : Use deuterated solvents to probe rate-determining steps in acid/base-mediated decomposition.
- DFT Calculations : Model transition states for C-F bond cleavage under acidic (H₃O⁺) or basic (OH⁻) conditions.
- In Situ Raman Spectroscopy : Monitor real-time degradation pathways in aqueous buffers .
Q. What advanced applications leverage the compound’s fluorinated and bulky cyclopentyl groups?
Answer:
- Enzyme Inhibition : The trifluoromethyl group mimics carbonyl moieties in serine hydrolase active sites, while the cyclopentyl group enhances hydrophobic binding.
- Fluorescent Probes : Conjugation with BODIPY dyes for live-cell imaging, exploiting fluorine’s electronegativity to tune emission wavelengths.
- Supramolecular Chemistry : Acts as a steric-directing group in host-guest systems (e.g., cyclodextrin inclusion studies) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic Addition | 65–75 | 95 | NaOH, DMF, 50°C | |
| Chiral Resolution | 40–50 | 99 (ee >90) | Lipase PS-30, pH 7.5 | |
| Continuous Flow Reactor | 85 | 98 | Microchannel, 60°C, 2 bar |
Q. Table 2. Analytical Data for Structural Confirmation
| Technique | Key Peaks/Features | Diagnostic Use |
|---|---|---|
| ¹⁹F NMR | δ -70.2 (CF₃) | Confirms trifluoromethyl group |
| FTIR | 1120 cm⁻¹ (C-F), 3450 cm⁻¹ (-OH) | Functional group analysis |
| HRMS (ESI+) | [M+H]⁺ m/z 212.0912 (calc. 212.0915) | Molecular formula validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
